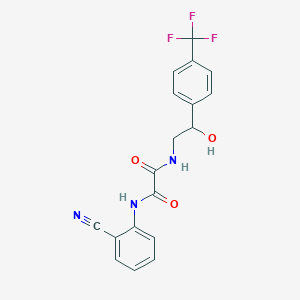
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide, commonly known as TFA-NH2, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Mimics and Metal-Free Catalysts
Research into molecular structures similar to N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide has led to the development of metal-free low molecular weight superoxide dismutase mimics. For instance, the one-electron reduction product of stable nitroxide radicals has been demonstrated to exhibit superoxide dismutase-like functions, providing a basis for the development of improved mimics for cellular protection against oxidative stress (Samuni et al., 1988).
Organometallic Compounds and Coordination Chemistry
Studies on optically active binuclear diorganotin compounds derived from optically active oxalamides have shed light on the structural and electronic properties of these complexes, contributing to advancements in the field of coordination chemistry and its applications in catalysis and materials science (Jiménez‐Pérez et al., 2006).
Anticancer Drug Research
Research on amino acetate functionalized Schiff base organotin(IV) complexes has revealed their potential as anticancer drugs. The synthesis, structural characterization, and in vitro cytotoxicity studies of these complexes highlight their potential therapeutic applications against various human tumor cell lines (Basu Baul et al., 2009).
Synthetic Methodologies
Novel synthetic approaches have been developed for the synthesis of di- and mono-oxalamides, which are valuable intermediates in pharmaceutical and materials chemistry. These methodologies provide efficient routes to a wide range of oxalamide derivatives, expanding the toolkit available for synthetic chemists (Mamedov et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide are currently unknown. This compound is a member of the class of (trifluoromethyl)benzenes
Mode of Action
It is known that trifluoromethyl group-containing compounds often exhibit numerous pharmacological activities .
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)13-7-5-11(6-8-13)15(25)10-23-16(26)17(27)24-14-4-2-1-3-12(14)9-22/h1-8,15,25H,10H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGDMLIKIMHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)
![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)



![N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2844169.png)
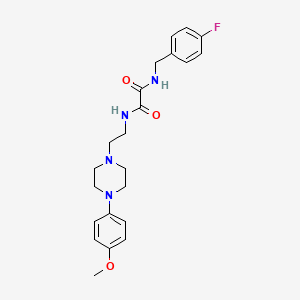

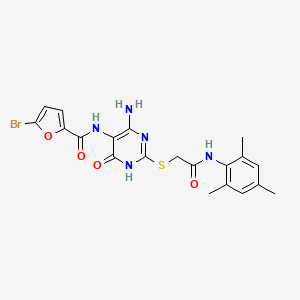
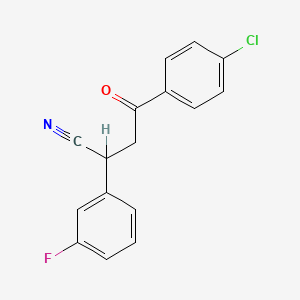
![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)
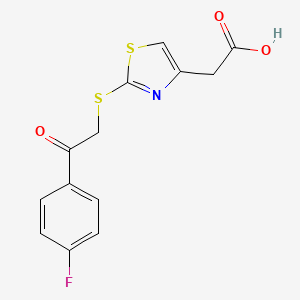
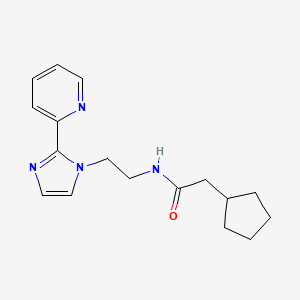
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)